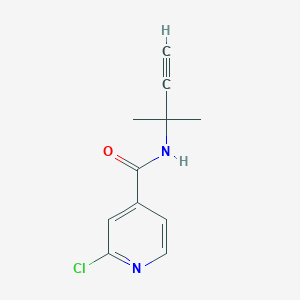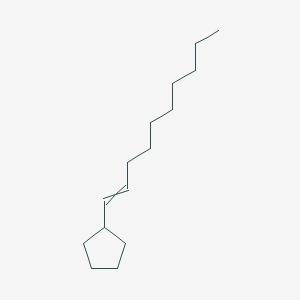
(Dec-1-en-1-yl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dec-1-en-1-yl)cyclopentane is an organic compound that belongs to the class of cycloalkenes It consists of a cyclopentane ring with a dec-1-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dec-1-en-1-yl)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentene with dec-1-ene in the presence of a suitable catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts to enhance the efficiency and yield of the reaction. The choice of catalyst and reaction conditions can significantly impact the overall production efficiency and cost .
Análisis De Reacciones Químicas
Types of Reactions
(Dec-1-en-1-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone or cyclopentanol, while reduction can produce decylcyclopentane .
Aplicaciones Científicas De Investigación
(Dec-1-en-1-yl)cyclopentane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which (Dec-1-en-1-yl)cyclopentane exerts its effects involves interactions with specific molecular targets. For instance, in oxidation reactions, the compound interacts with oxidizing agents to form intermediate species that eventually lead to the final products. The pathways involved in these reactions are influenced by the nature of the substituents and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A saturated analog with similar ring structure but without the dec-1-en-1-yl substituent.
Cyclohexane: Another cycloalkane with a six-membered ring.
Dec-1-ene: An unsaturated hydrocarbon with a similar dec-1-en-1-yl group but without the cyclopentane ring
Uniqueness
(Dec-1-en-1-yl)cyclopentane is unique due to its combination of a cyclopentane ring and a dec-1-en-1-yl substituent. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
194284-36-1 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
dec-1-enylcyclopentane |
InChI |
InChI=1S/C15H28/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15/h9,12,15H,2-8,10-11,13-14H2,1H3 |
Clave InChI |
WGVWZSMVVWZTIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


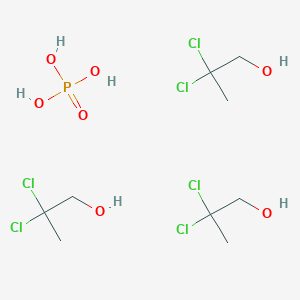
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
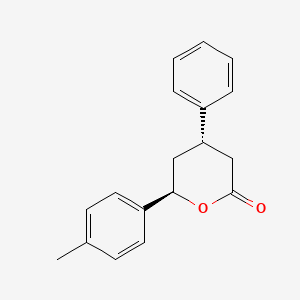
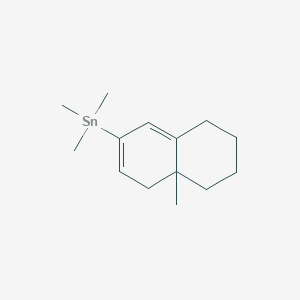
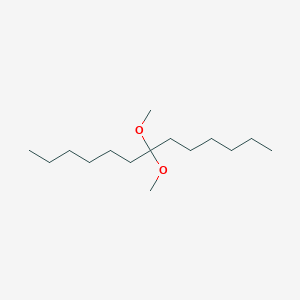
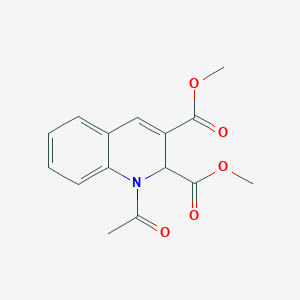
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)


![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
